![molecular formula C14H18O4 B13870202 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a cyclohexanone ring substituted with a 3,4-dihydroxyphenyl ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one typically involves the reaction of 3,4-dihydroxyphenethyl alcohol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ether, which is then cyclized to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro or halogenated phenolic derivatives.
Scientific Research Applications
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexane-1,3-dione
- 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexanol
- 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexene-1-one
Uniqueness
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one is unique due to its specific structural features, including the cyclohexanone ring and the 3,4-dihydroxyphenyl ethoxy group. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O4/c15-11-6-5-10(9-13(11)17)7-8-18-14-4-2-1-3-12(14)16/h5-6,9,14-15,17H,1-4,7-8H2 |
InChI Key |
MVDONOSMFUGMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.